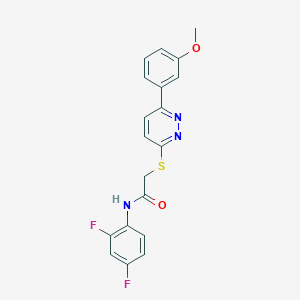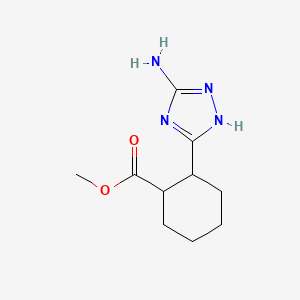
2-(3-bromo-4-fluorophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-bromo-4-fluorophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms and three carbon atoms . The presence of bromine and fluorine atoms on the phenyl ring suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of “2-(3-bromo-4-fluorophenyl)-1H-imidazole” would consist of an imidazole ring attached to a phenyl ring via a single bond. The phenyl ring would have bromine and fluorine substituents .
Chemical Reactions Analysis
The chemical reactions of “2-(3-bromo-4-fluorophenyl)-1H-imidazole” would likely be influenced by the presence of the bromine and fluorine atoms, as well as the imidazole ring. These groups could potentially participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-bromo-4-fluorophenyl)-1H-imidazole” would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could potentially affect its reactivity, polarity, and other properties .
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The synthesis of imidazole derivatives, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, involves a multistep process including nitration, chlorination, N-alkylation, reduction, and condensation. These compounds are crucial intermediates for developing biologically active molecules. The structural confirmation is typically achieved through 1H NMR, Mass spectra, and other spectroscopic methods, showcasing their complex chemical nature and potential as versatile building blocks in organic synthesis (Wang et al., 2016).
Antimicrobial Activity
A notable application of imidazole derivatives is their potent antimicrobial activity. For instance, derivatives like 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole have demonstrated significant inhibitory effects against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of imidazole compounds in addressing antibiotic resistance challenges (Al‐Qawasmeh et al., 2010).
Structural and Computational Analysis
The comprehensive structural analysis through X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of compounds like 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole illustrates their intricate molecular architecture. These studies not only confirm the molecular structure but also provide insights into the stability, charge distribution, and potential interaction sites within the molecules, essential for designing targeted therapeutic agents (Jayashree et al., 2019).
Physicochemical Properties and Application Potential
The investigation of physicochemical properties, such as vapor pressure and enthalpy of vaporization of phenyl substituted imidazoles, lays the groundwork for their practical applications in material science and pharmaceutical formulation. Understanding these properties can lead to the development of compounds with tailored physicochemical characteristics for specific industrial applications (Emel’yanenko et al., 2017).
Anticancer and Radiosensitizing Properties
The synthesis and biological evaluation of novel imidazole derivatives have highlighted their potential as anticancer agents and radiosensitizers. These compounds exhibit cytotoxicity towards cancer cells and can enhance the effectiveness of radiation therapy. This dual functionality underscores the therapeutic potential of imidazole derivatives in oncology, offering new avenues for cancer treatment strategies (Karki et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKOOSBSYNRMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-4-fluorophenyl)-1H-imidazole | |
CAS RN |
1368667-05-3 |
Source


|
| Record name | 2-(3-bromo-4-fluorophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)
![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2440994.png)
![3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2440995.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)


![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)
![9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441006.png)
![N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2441008.png)
![N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2441010.png)